molecular formula C9H13ClN2O2 B1523745 1-(Furan-3-carbonyl)piperazine hydrochloride CAS No. 1258649-51-2

1-(Furan-3-carbonyl)piperazine hydrochloride

Cat. No. B1523745
M. Wt: 216.66 g/mol
InChI Key: DJIPTERSPZNXIS-UHFFFAOYSA-N
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Description

1-(Furan-3-carbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 . It has a molecular weight of 216.67 .


Molecular Structure Analysis

The molecular structure of 1-(Furan-3-carbonyl)piperazine hydrochloride consists of a furan ring attached to a piperazine ring via a carbonyl group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The piperazine ring is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(Furan-3-carbonyl)piperazine hydrochloride are not available, furan derivatives are known to undergo a variety of reactions. For example, the Garcia Gonzalez reaction involves the reaction of unprotected monosaccharides with 1,3-dicarbonyl compounds in the presence of a Lewis acid .

Scientific Research Applications

Chemical Synthesis and Pharmacological Evaluation

One study focused on the design and synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were evaluated for their antidepressant and antianxiety activities, showing potential in the development of new therapeutic agents (J. Kumar et al., 2017).

Anticancer Activity

Research into heteroleptic platinum(II) dithiocarbamates included derivatives of 4-(furan-2-carbonyl)piperazine-1-carbodithioate. These complexes were investigated for their DNA-binding capabilities and in vitro anticancer activity against various cancer cell lines, demonstrating high potency and potential for cancer treatment (M. Amir et al., 2016).

Antibacterial and Antifungal Activities

A study on Terazosin hydrochloride and its derivatives revealed antibacterial activities against a range of bacteria. Derivatives such as 1, 4-bis-(furan-2-yl-carbonyl) piperazine were prepared and tested, showing zones of inhibition that suggest potential as antibacterial agents (Anshul Kumar et al., 2021).

Enzyme Inhibition for Disease Treatment

The synthesis of new multifunctional derivatives of 2-furoic piperazide was reported, with the derivatives evaluated for their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes . These findings are crucial for the development of drugs for treating diseases like type 2 diabetes and Alzheimer's (M. Abbasi et al., 2018).

Organic Semiconductors and Electrical Properties

Another application involves the synthesis of furazano[3,4-b]piperazine (FP) and its doped variants for use in thin-film devices . These materials were studied for their optical, electrical, and photoelectrical properties, suggesting their utility in the field of organic electronics (G. Sharma et al., 1995).

properties

IUPAC Name

furan-3-yl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11;/h1,6-7,10H,2-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIPTERSPZNXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=COC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-3-carbonyl)piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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